molecular formula C7H14O2 B153875 异戊酸乙酯 CAS No. 108-64-5

异戊酸乙酯

货号 B153875
CAS 编号: 108-64-5
分子量: 130.18 g/mol
InChI 键: PPXUHEORWJQRHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl isovalerate is a volatile, colorless liquid with an ester-like odor. It is an organic compound that belongs to the class of compounds known as esters. It is found in a wide range of food products, such as apples, pears, and some spices, as well as in essential oils, such as jasmine and ylang-ylang. It is also used as a flavoring agent in some beverages and as a fragrance component in cosmetics and perfumes. This compound has been studied for its possible medicinal properties, including its anti-inflammatory, anti-bacterial, and anti-fungal effects.

科学研究应用

食品工业应用

异戊酸乙酯在食品工业中被广泛用作香料,它具有类似苹果和菠萝的水果香味 . 它是一种常见的食品香料,可以增强消费者的感官体验。其应用范围涵盖饮料、糖果和乳制品,赋予甜美、清新的水果香气,使其成为香料配方中的重要成分。

医药用途

在医药领域,异戊酸乙酯用作赋形剂,一种药理学上无活性物质,用于在药物输送中增强治疗效果 . 它被用于配方中以改善口服药物的感官特性,使其更易于接受。 例如,它被用于兰索拉唑缓释口崩片的配方中,有助于掩盖苦味并提高患者依从性 .

化妆品工业应用

异戊酸乙酯在化妆品行业被用作香料,因为它具有宜人的水果香味 . 它被加入香水、乳液和其他个人护理产品中,以赋予清新、诱人的香味。该化合物的挥发性使其适合用于旨在在皮肤上留下持久香味的产品。

农业研究

在农业研究的背景下,异戊酸乙酯因其在植物生长和发育中的作用而被研究。 它是植物生长促进根际细菌释放的挥发性有机化合物之一,可以影响拟南芥等植物的生长 . 研究表明,异戊酸乙酯可能调节根系结构和与植物激素相关的基因表达,表明其在农业生物技术中的潜力。

化学合成

异戊酸乙酯在化学合成中也很重要,它被用作生产其他化合物的中间体 . 其合成涉及异戊酸与乙醇的酯化反应,通常在强酸催化剂(如硫酸)的存在下进行。这一过程是合成有机化学领域的基础,其中异戊酸乙酯可以作为更复杂分子的合成砌块。

安全和危害

Inhalation or contact with Ethyl Isovalerate may irritate or burn skin and eyes . Fire may produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .

作用机制

Target of Action

Ethyl isovalerate is an organic compound that is the ester formed from ethyl alcohol and isovaleric acid . It is primarily used in the food and perfume industry due to its fruity odor and flavor . .

Mode of Action

As an ester, ethyl isovalerate may interact with biological systems through ester hydrolysis, a common reaction where esters are broken down into their constituent alcohol and carboxylic acid . This process can occur under the action of enzymes known as esterases. The resulting compounds, ethyl alcohol and isovaleric acid, may then exert their own biological effects.

Biochemical Pathways

As a metabolite, it may participate in various metabolic processes . The breakdown products of ethyl isovalerate, ethyl alcohol and isovaleric acid, are involved in several biochemical pathways. Ethyl alcohol, also known as ethanol, is metabolized in the liver by alcohol dehydrogenase to acetaldehyde, which is further metabolized to acetic acid. Isovaleric acid is involved in the metabolism of leucine, an essential amino acid .

Pharmacokinetics

The pharmacokinetics of ethyl isovalerate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. As a small, lipophilic molecule, it is expected to be well-absorbed following oral administration and to distribute widely in the body. As an ester, it is likely to be metabolized via ester hydrolysis, as mentioned above .

Result of Action

Ethyl isovalerate is primarily known for its sensory properties, contributing a fruity odor and flavor to various foods and perfumes Ethyl alcohol has well-known effects on the central nervous system, while isovaleric acid may have effects related to its role in leucine metabolism .

Action Environment

The action of ethyl isovalerate can be influenced by various environmental factors. For example, the rate of ester hydrolysis may be affected by factors such as pH and temperature . Additionally, the sensory properties of ethyl isovalerate, such as its odor and flavor, can be influenced by its concentration and the presence of other compounds .

属性

IUPAC Name

ethyl 3-methylbutanoate
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InChI

InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3
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InChI Key

PPXUHEORWJQRHJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C)C
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Molecular Formula

C7H14O2
Record name ETHYL ISOVALERATE
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DSSTOX Substance ID

DTXSID3047057
Record name Ethyl isovalerate
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Molecular Weight

130.18 g/mol
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Physical Description

Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution
Record name ETHYL ISOVALERATE
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Record name Butanoic acid, 3-methyl-, ethyl ester
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Boiling Point

131.00 to 133.00 °C. @ 760.00 mm Hg
Record name Ethyl isovalerate
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Solubility

2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils
Record name Ethyl isovalerate
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Density

0.862-0.866
Record name Ethyl isovalerate
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CAS RN

108-64-5
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Melting Point

-99.3 °C
Record name Ethyl isovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the characteristic aroma of ethyl isovalerate?

A1: Ethyl isovalerate is often described as having a fruity, apple-like aroma, reminiscent of blueberries or pineapple. [, , , , ]

Q2: How does the aroma of ethyl isovalerate compare to its isomers?

A2: Interestingly, while ethyl isovalerate possesses a blueberry or pineapple-like scent, its isomers, such as ethyl valerate and isoamyl acetate, exhibit aromas resembling green apple and banana, respectively. This highlights the significance of molecular structure in determining odor perception. []

Q3: Can ethyl isovalerate be considered a key aroma compound in certain foods and beverages?

A3: Yes, ethyl isovalerate contributes significantly to the aroma profile of various products. In Jura flor-sherry wines, it was identified as a key odorant, alongside other fruity esters, oak-related odorants, and compounds like sotolon. [] Similarly, it plays a crucial role in the aroma of Xiaoqu liquor, along with compounds like ethyl octanoate and acetaldehyde. []

Q4: How does the perception of ethyl isovalerate change with concentration?

A4: Studies on strawberries have shown that while ethyl isovalerate significantly contributes to the aroma of fresh strawberries at lower concentrations, its contribution diminishes as the fruit decays and other compounds become more dominant. []

Q5: Are there any sensory studies on the perception of ethyl isovalerate in wine?

A5: Yes, sensory reconstitution studies on Pinot noir wines from Central Otago, New Zealand, identified ethyl isovalerate as one of the odorants with the highest odor activity values. This suggests its significant contribution to the overall aroma profile of these wines. []

Q6: How does ethyl isovalerate interact with biological systems?

A6: Research on Drosophila melanogaster suggests that ethyl isovalerate interacts with olfactory sensory neurons (OSNs), specifically those expressing the odor receptor Or22a. This interaction plays a crucial role in oviposition behavior, influencing where the flies choose to lay their eggs. []

Q7: Does the presence of the chimeric receptor Or22a-b affect the response to ethyl isovalerate in Drosophila melanogaster?

A7: Yes, flies expressing the Or22a-b chimeric receptor exhibit a higher response to ethyl isovalerate compared to flies expressing Or22a and Or22b individually. This difference highlights the potential for altered neuronal responses due to variations in odorant receptor structure. []

Q8: Can microbial volatile organic compounds (mVOCs), including ethyl isovalerate, influence plant growth?

A8: Research suggests that ethyl isovalerate, along with other mVOCs like isoamyl acetate and 3-methyl-1-butanol, can positively impact the growth and development of plants like Arabidopsis thaliana and Nicotiana benthamiana, as well as agave species. This highlights the potential application of these compounds, including ethyl isovalerate, in sustainable agriculture, particularly in arid and semi-arid regions. []

Q9: What is the molecular formula and weight of ethyl isovalerate?

A9: The molecular formula of ethyl isovalerate is C7H14O2, and its molecular weight is 130.18 g/mol. []

Q10: How has the structure of ethyl isovalerate been studied?

A10: Structural studies using microwave spectroscopy and quantum chemical calculations have provided detailed insights into the conformation and geometry of ethyl isovalerate. []

Q11: Can ethyl isovalerate be synthesized enzymatically?

A11: Yes, ethyl isovalerate can be synthesized through an esterification reaction between isovaleric acid and ethanol. This reaction can be effectively catalyzed by immobilized lipase from Rhizomucor miehei (Lipozyme IM-20). []

Q12: Are there other methods for the enzymatic synthesis of ethyl isovalerate?

A12: Yes, research has demonstrated the successful synthesis of ethyl isovalerate using Candida rugosa lipase immobilized in gelatin microemulsion-based organogels. This method also explored the reusability of the immobilized enzyme for multiple reaction cycles. [] Additionally, Candida rugosa lipase immobilized on magnetic nanoparticles has also shown promise as a catalyst for ethyl isovalerate synthesis. This method offers advantages such as increased enzyme stability and the potential for easy separation using an external magnet. []

Q13: What factors influence the enzymatic synthesis of ethyl isovalerate?

A13: Several factors, including the enzyme/substrate ratio (E/S), substrate concentration, incubation time, and temperature, significantly affect the yield of ethyl isovalerate during enzymatic synthesis. []

Q14: What are some important physicochemical properties of ethyl isovalerate?

A14: Research has focused on characterizing several physicochemical properties of ethyl isovalerate, including its densities, viscosities, refractive indices, and surface tensions, over a range of temperatures. These properties are crucial for understanding its behavior in various applications, particularly in the food and fragrance industries. [, ]

Q15: How is ethyl isovalerate typically analyzed?

A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique used for identifying and quantifying ethyl isovalerate in various matrices, including food and beverages. [, , , , , , , , , , ]

Q16: What are some extraction techniques used to isolate ethyl isovalerate for analysis?

A16: Headspace solid-phase microextraction (HS-SPME) and solvent-assisted flavor evaporation (SAFE) are two techniques commonly employed for extracting volatile compounds like ethyl isovalerate from complex matrices like food and beverages. [, , , ]

Q17: How is the odor activity value (OAV) of ethyl isovalerate determined?

A17: The OAV, which indicates a compound's potential contribution to overall aroma, is calculated by dividing its concentration by its odor threshold in a specific medium, typically water. [, ]

Q18: What are the primary applications of ethyl isovalerate?

A18: Ethyl isovalerate finds widespread use as a flavoring agent in the food industry, imparting fruity notes to various products. [, , ] It's also a valuable fragrance ingredient in perfumes and cosmetics. [, , , , ]

Q19: How does the presence of ethyl isovalerate impact the quality of fermented products?

A19: In Chinese rice-based Baijiu, specifically Qingya-flavored Baijiu, ethyl isovalerate is among the key compounds contributing to its desirable aroma profile. [] Similarly, it plays a role in the aroma of Jinhua ham, where its concentration varies depending on the grade of the ham, influencing its overall sensory quality. []

Q20: Can ethyl isovalerate serve as a marker for authenticity in certain products?

A20: In traditional Bulgarian grape and plum brandies, the presence and concentration of ethyl isovalerate, along with other esters, higher alcohols, and terpenes, can be used to assess their authenticity and differentiate them based on their origin and production methods. []

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